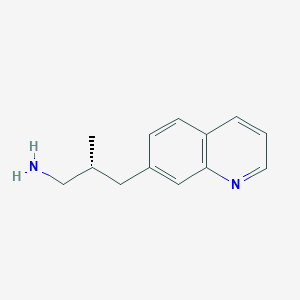
(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate: is an organic compound with the molecular formula C13H10Cl2N2O2 and a molecular weight of 297.14 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of (6-chloropyridin-3-yl)methanol with N-(4-chlorophenyl)isocyanate . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the reduction of the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule . Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pesticides . Its effectiveness in controlling pests and diseases in crops makes it valuable in agricultural applications .
Mecanismo De Acción
The mechanism of action of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors , inhibiting their activity and leading to the desired biological effect. The pathways involved may include signal transduction and metabolic pathways , depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- (6-chloropyridin-3-yl)methyl N-(4-fluorophenyl)carbamate
- (6-chloropyridin-3-yl)methyl N-(4-bromophenyl)carbamate
- (6-chloropyridin-3-yl)methyl N-(4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate is unique due to the presence of both chlorinated pyridine and chlorinated phenyl groups.
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-2-4-11(5-3-10)17-13(18)19-8-9-1-6-12(15)16-7-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLORUJTWHXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
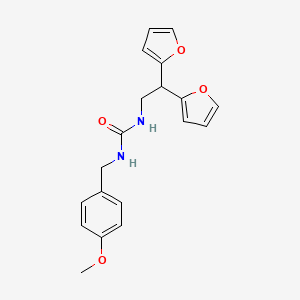
![12-benzyl-8,13-dimethyl-2,3,7,12,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile](/img/structure/B2704718.png)
![(2S)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B2704719.png)
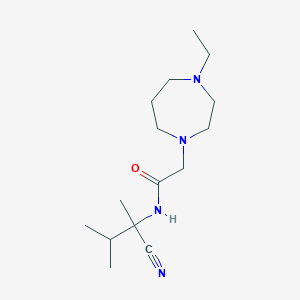
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-phenethylacetamide](/img/structure/B2704723.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2704726.png)
![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2704730.png)
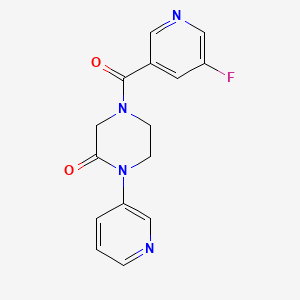
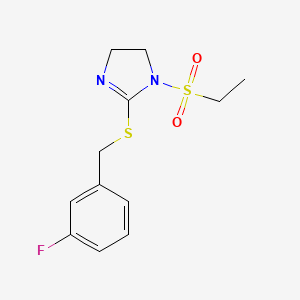
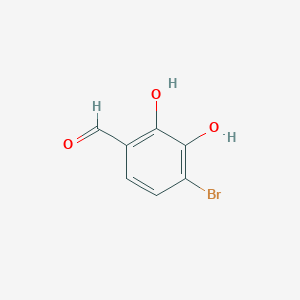

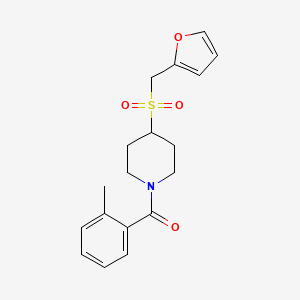
![N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2704739.png)
